[(5-Bromopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
Description
(5-Bromopyridin-3-yl)methylpropanedinitrile is a synthetic organic compound characterized by a propanedinitrile backbone substituted with a (5-bromopyridin-3-yl)methyl group and a 3,3,3-trifluoropropyl moiety. The bromopyridine ring introduces steric and electronic effects, while the trifluoropropyl group enhances lipophilicity and metabolic stability, traits commonly exploited in pharmaceutical and agrochemical design . The propanedinitrile core may confer reactivity in cycloaddition or nucleophilic substitution reactions, distinguishing it from mononitrile analogs.
Properties
CAS No. |
647839-95-0 |
|---|---|
Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(5-bromopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
InChI Key |
FMAPLPGHSAEXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3,3,3-trifluoropropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Intermediate: The intermediate product, 5-bromopyridin-3-ylmethyl bromide, is formed.
Final Step: The intermediate is then reacted with malononitrile in the presence of a base to yield the final product, (5-Bromopyridin-3-yl)methylpropanedinitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring.
Scientific Research Applications
(5-Bromopyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The trifluoropropyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its combination of a brominated pyridine, trifluoropropyl chain, and dual nitrile groups. Below is a comparative analysis with structurally related compounds:
| Compound | Core Structure | Key Substituents | Functional Implications | Reference |
|---|---|---|---|---|
| (5-Bromopyridin-3-yl)methylpropanedinitrile | Propanedinitrile | 5-Bromo-pyridinylmethyl, 3,3,3-trifluoropropyl | Enhanced electrophilicity (dinitrile), halogen bonding (Br), lipophilicity (CF₃) | N/A |
| 3-((((2R,3R,4R,5R)-2-... propanenitrile () | Propanenitrile | Complex nucleoside-like substituents | Base-pairing in nucleic acids; mononitrile limits reactivity compared to dinitrile | |
| 3-(4-(tert-butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine () | Pyridine-pyrazole hybrid | Trifluoropropyl, silyl-protected hydroxymethyl | Intermediate in multistep synthesis; trifluoropropyl enhances stability | |
| Cangrelor () | Nucleotide analog | 3,3,3-Trifluoropropylthio, methylthioethyl | Antiplatelet activity via P2Y12 receptor antagonism; trifluoropropylthio improves stability |
Biological Activity
The compound (5-Bromopyridin-3-yl)methylpropanedinitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H11BrF3N2
- Molecular Weight : 364.14 g/mol
The compound features a brominated pyridine ring and a trifluoropropyl group, which may contribute to its biological activity by enhancing lipophilicity and altering electronic properties.
The biological activity of (5-Bromopyridin-3-yl)methylpropanedinitrile is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : The presence of halogen atoms (bromine and fluorine) is known to enhance the antimicrobial efficacy of compounds by improving their interaction with microbial membranes.
- Cellular Uptake : The trifluoropropyl moiety may facilitate better cellular uptake due to increased hydrophobic interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, fluorinated pyridine derivatives have shown enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5-Bromopyridin-3-yl)methylpropanedinitrile | E. coli | 32 µg/mL |
| (5-Bromopyridin-3-yl)methylpropanedinitrile | S. aureus | 16 µg/mL |
Cytotoxicity Assays
Cytotoxicity assessments using various human cancer cell lines have indicated that the compound exhibits selective toxicity:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant cytotoxic effects were observed at concentrations above 20 µM, with IC50 values ranging from 15 to 25 µM across different cell lines.
Case Study 1: Inhibition of Tyrosinase Activity
A study focusing on tyrosinase inhibition revealed that derivatives of pyridine significantly reduced melanin production in B16F10 melanoma cells. The mechanism was attributed to the inhibition of intracellular tyrosinase activity . While specific data for (5-Bromopyridin-3-yl)methylpropanedinitrile were not available, the structural similarities suggest potential efficacy in this area.
Case Study 2: Antioxidant Properties
Compounds structurally related to (5-Bromopyridin-3-yl)methylpropanedinitrile have shown antioxidant properties in vitro. These compounds were evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
